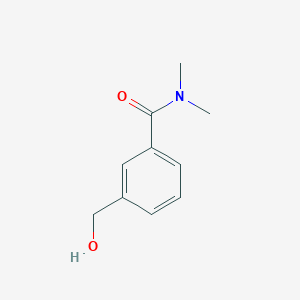

3-(Hydroxymethyl)-N,N-dimethylbenzamide

Description

Contextual Significance of Hydroxymethylated Benzamides in Organic Synthesis and Chemical Biology

Hydroxymethylated benzamides are a class of compounds that hold considerable importance in the fields of organic synthesis and chemical biology. The hydroxymethyl group (-CH2OH) can significantly influence a molecule's properties, such as increasing its water solubility, which is a crucial factor for biological applications. In chemical biology, this functional group can serve as a handle for further chemical modifications or as a key interacting moiety with biological targets.

The stability and reactivity of these compounds have been the subject of detailed kinetic studies. For instance, the decomposition of N-(hydroxymethyl)benzamide derivatives is known to be catalyzed by both acids and bases. acs.orgnih.gov The reaction kinetics are often dependent on pH, with studies showing a first-order dependence on hydronium and hydroxide (B78521) ion concentrations, transitioning to a pH-independent reaction at higher hydroxide concentrations. nih.gov In some cases, the N-hydroxymethyl derivatives of amides are too stable for certain applications like prodrugs, which has led to research into more labile N-hydroxyalkyl alternatives. researchgate.net

From a metabolic standpoint, N-hydroxymethyl compounds are recognized as metabolites of N-methyl and N,N-dimethylbenzamides. nih.gov The stability of these metabolic products can vary; for example, N-(Hydroxymethyl)-N-methylbenzamide, a metabolite of N,N-dimethylbenzamide, is less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.govbohrium.com This metabolic conversion is a key area of investigation in understanding the biotransformation of benzamide-containing drugs and xenobiotics.

Historical Overview of Research on N,N-Dimethylbenzamide Core Structures

The N,N-dimethylbenzamide core structure is a fundamental scaffold in organic chemistry. Historically, research has focused on its synthesis and utility as a versatile chemical reagent. Early synthetic methods were documented in the mid-20th century, establishing foundational routes for its preparation. chemicalbook.com Over the years, numerous synthetic protocols have been developed, ranging from classical methods involving activated carboxylic acids to more modern transition metal-catalyzed reactions. researchgate.net For instance, copper-catalyzed one-pot reactions have been developed for the synthesis of N,N-dimethylbenzamides from materials like benzyl (B1604629) cyanide and N,N-dimethylformamide (DMF). researchgate.net

Beyond its synthesis, N,N-dimethylbenzamide has been historically utilized for its specific chemical properties. It has been described as a reagent for the deoxygenation of secondary alcohols. chemicalbook.com Furthermore, its ability to act as a hydrotropic agent—a compound that enhances the aqueous solubility of poorly soluble substances—has been investigated. chemicalbook.com In the realm of synthetic strategy, the N,N-dialkylamide functional group, as seen in N,N-diethylbenzamide, is a powerful directing group in directed ortho-metalation (DoM) reactions, a key strategy for the regiocontrolled functionalization of aromatic rings that has been extensively developed over the past few decades. nih.gov

Below is a data table summarizing the key chemical properties of the parent compound, N,N-Dimethylbenzamide.

| Property | Value | Reference(s) |

| CAS Number | 611-74-5 | |

| Molecular Formula | C₉H₁₁NO | chemicalbook.com |

| Molecular Weight | 149.19 g/mol | chemicalbook.com |

| Melting Point | 43-45 °C | chemicalbook.com |

| Boiling Point | 132-133 °C at 15 mmHg | chemicalbook.com |

| Appearance | White to slightly yellow crystalline solid | chemicalbook.com |

| Solubility | Soluble in water | chemicalbook.com |

Current Research Landscape and Emerging Trends in Benzamide (B126) Derivatives

The current research landscape for benzamide derivatives is vibrant and heavily skewed towards medicinal chemistry and drug discovery. The benzamide scaffold is recognized as a "privileged structure," meaning it is capable of binding to a variety of biological targets, making it a common feature in many pharmacologically active compounds. researchgate.net

A dominant trend is the development of benzamide derivatives as enzyme inhibitors. researchgate.net They have shown significant potential in inhibiting a wide range of enzymes implicated in various diseases:

Histone Deacetylase (HDAC) Inhibitors: Benzamide-containing compounds are a major class of HDAC inhibitors with anticancer potential. acs.orgnih.gov The benzamide group can chelate with the zinc ion in the active site of HDACs, leading to enzyme inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibitors: Benzamide derivatives, particularly those incorporating sulfonamide moieties, are potent inhibitors of carbonic anhydrases, with applications in treating conditions like glaucoma. researchgate.netbenthamdirect.com

Cholinesterase Inhibitors: Researchers have developed benzamide derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.netresearchgate.netmdpi.com

Other Enzyme Targets: Recent studies have explored benzamides as inhibitors for targets such as CYP1B1 (implicated in cancer), glucokinase (for diabetes), and Mycobacterium tuberculosis QcrB (for tuberculosis). vensel.orgnih.govacs.org

Beyond enzyme inhibition, research is active in exploring benzamides for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and antidiabetic agents. researchgate.netresearchgate.netnih.gov The ease of synthesis and the ability to readily introduce diverse substituents make the benzamide core an ideal starting point for developing new therapeutic agents. mdpi.com Computational methods, such as in-silico design and 3D-QSAR studies, are increasingly being used to guide the rational design of new, more potent, and selective benzamide-based drugs. vensel.orgnih.gov

The following table highlights some recent examples of benzamide derivatives and their investigated biological activities.

| Benzamide Derivative Class | Biological Target/Activity | Year of Report | Reference(s) |

| N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide | Carbonic Anhydrase (CA) IX and XII Inhibition | 2022 | researchgate.net |

| 4,6-diphenylpyrimidine substituted benzamides | Histone Deacetylase (HDAC) Inhibition | 2022 | researcher.life |

| Pyrazole benzamide derivatives | Glucokinase (GK) Activation | 2022 | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) and BACE1 Inhibition | 2022 | researchgate.net |

| 3-(Phenylsulfonamido)benzamides | Carbonic Anhydrase IX (CAIX) Inhibition | 2024 | benthamdirect.com |

| Thiophene-substituted benzamides | Mycobacterium tuberculosis QcrB Inhibition | 2025 | acs.org |

Scope and Objectives of Academic Investigations into 3-(Hydroxymethyl)-N,N-dimethylbenzamide

While extensive research exists on the broader class of benzamides, specific academic investigations focusing solely on this compound are not widely reported in the literature. However, the scope and objectives for such investigations can be inferred from the research trends in related structures.

A primary objective would likely be the exploration of its potential as a novel enzyme inhibitor. Given that the benzamide moiety is a known pharmacophore for targets like HDACs and CAs, research would aim to synthesize and screen this compound against panels of these enzymes. nih.govbenthamdirect.com The meta-substitution pattern is of particular interest, as seen in the development of 3-(benzylsulfonamido)benzamides as potent CAIX inhibitors. benthamdirect.com

Another key objective would involve leveraging the hydroxymethyl group. This functional group provides a site for further synthetic elaboration, allowing for the creation of a library of derivatives. Academic studies would likely focus on using this group to attach other pharmacophores or to modulate the compound's pharmacokinetic properties. The impact of the hydroxymethyl group on solubility, metabolic stability, and binding interactions would be a central theme of such research.

Furthermore, investigations would likely include detailed characterization of its chemical and physical properties. This would involve developing and optimizing synthetic routes, as well as conducting kinetic and stability studies, similar to those performed on other N-(hydroxymethyl)benzamide derivatives, to understand how the N,N-dimethyl substitution influences its reactivity compared to the primary or secondary amides. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZVRAKBNSJRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Hydroxymethyl N,n Dimethylbenzamide

Primary Synthetic Routes to 3-(Hydroxymethyl)-N,N-dimethylbenzamide

The principal strategies for the synthesis of this compound can be categorized into three main approaches: reduction of pre-functionalized precursors, formylation followed by reduction, and multi-step syntheses from readily available starting materials.

Preparation via Reduction of Corresponding Carboxylic Acid or Ester Precursors with Hydroxymethyl Moiety Introduction

A direct and common method for the synthesis of this compound involves the reduction of a precursor that already contains a carboxylic acid or an ester group at the 3-position of the N,N-dimethylbenzamide scaffold. This approach leverages the high reactivity of strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comresearchgate.netorgsyn.org

The synthesis would typically start with 3-carboxy-N,N-dimethylbenzamide or its corresponding methyl ester, methyl 3-(dimethylcarbamoyl)benzoate. The reduction of the carboxylic acid or ester functionality to a primary alcohol is a well-established transformation in organic synthesis. LiAlH₄ is a potent reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org

The general mechanism for the reduction of an ester with LiAlH₄ involves a nucleophilic acyl substitution followed by a nucleophilic addition. The hydride ion from LiAlH₄ first attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form an aldehyde. This aldehyde intermediate is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the corresponding alkoxide. A final aqueous workup then protonates the alkoxide to yield the primary alcohol.

Table 1: Reduction of 3-Substituted N,N-Dimethylbenzamide Precursors

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Methyl 3-(dimethylcarbamoyl)benzoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 3-(Dimethylcarbamoyl)benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 3-(Dimethylcarbamoyl)benzoic acid | Borane (B79455) (BH₃) complexes | Tetrahydrofuran (THF) | This compound |

Synthetic Approaches Involving Formylation and Subsequent Reduction

Another viable synthetic route involves the introduction of a formyl group at the 3-position of the N,N-dimethylbenzamide ring, followed by its reduction to the hydroxymethyl group. The N,N-dimethylamido group is a meta-directing group in electrophilic aromatic substitution reactions. Therefore, direct formylation of N,N-dimethylbenzamide would be expected to yield the 3-formyl derivative.

One potential method for formylation is the use of a Grignard reagent. This would involve the preparation of a Grignard reagent from 3-bromo-N,N-dimethylbenzamide, which can then be reacted with a formylating agent such as N-formylpiperidine to introduce the aldehyde functionality. orgsyn.org Subsequent reduction of the resulting 3-formyl-N,N-dimethylbenzamide with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the aldehyde to the desired primary alcohol without affecting the amide group.

Multi-step Syntheses from Substituted Benzoic Acids and Dimethylamine (B145610)

A flexible and often practical approach is a multi-step synthesis starting from a readily available substituted benzoic acid, such as 3-methylbenzoic acid (m-toluic acid). orgsyn.org This strategy involves the initial formation of the N,N-dimethylamide, followed by functionalization of the methyl group.

The first step is the conversion of 3-methylbenzoic acid to 3-methyl-N,N-dimethylbenzamide. This can be achieved through various standard amidation procedures, such as conversion to the acid chloride followed by reaction with dimethylamine, or by using coupling agents.

The subsequent step involves the functionalization of the methyl group. A common method is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would yield 3-(bromomethyl)-N,N-dimethylbenzamide. The final step is the hydrolysis of the benzyl (B1604629) bromide to the corresponding benzyl alcohol, this compound. This can be accomplished by reacting the bromide with water or a hydroxide (B78521) salt.

Chemoselective Introduction of the Hydroxymethyl Group

A key challenge in the synthesis of polyfunctional molecules is the chemoselective modification of one functional group in the presence of others. In the context of this compound synthesis, this pertains to the selective reduction of a carboxylic acid or aldehyde in the presence of the amide functionality, and the regioselective introduction of the hydroxymethyl group.

Selective Reduction Techniques for Aldehyde or Carboxylic Acid Functionalities

The amide functional group is generally less reactive towards nucleophilic reducing agents than carboxylic acids or aldehydes. This difference in reactivity can be exploited for chemoselective reductions.

While powerful reducing agents like LiAlH₄ can reduce both amides and carboxylic acids, borane (BH₃) and its complexes, such as BH₃·THF or BH₃·SMe₂, are known to selectively reduce carboxylic acids in the presence of amides. This selectivity makes borane a valuable reagent for the synthesis of this compound from 3-(dimethylcarbamoyl)benzoic acid, as it would leave the amide group intact.

For the reduction of an intermediate aldehyde, such as 3-formyl-N,N-dimethylbenzamide, sodium borohydride (NaBH₄) is the reagent of choice. NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce amides or esters under standard conditions.

Table 2: Chemoselective Reducing Agents

| Functional Group to be Reduced | Other Functional Group Present | Selective Reducing Agent |

|---|---|---|

| Carboxylic Acid | Amide | Borane (BH₃) |

| Aldehyde | Amide | Sodium Borohydride (NaBH₄) |

Strategies for Ortho-Hydroxymethylation on Benzamide (B126) Systems

The introduction of a hydroxymethyl group at the ortho position to the amide functionality can be achieved through directed ortho-metalation (DoM). nih.gov This powerful strategy utilizes the ability of certain functional groups, known as directed metalation groups (DMGs), to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The N,N-dialkylamide group is an effective DMG.

In this approach, N,N-dimethylbenzamide would be treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. nih.gov The amide group directs the deprotonation to one of the ortho positions, forming an ortho-lithiated species. This intermediate can then be quenched with an appropriate electrophile to introduce a functional group at the ortho position. To introduce a hydroxymethyl group, a suitable electrophile would be formaldehyde (B43269) (HCHO). The reaction of the ortho-lithiated benzamide with formaldehyde would yield the ortho-hydroxymethylated product after an aqueous workup. While this strategy is primarily for ortho-substitution, it highlights a key principle of regiocontrol in the functionalization of benzamide systems.

Optimization of Reaction Conditions and Yields

The optimization of any synthetic protocol is crucial for maximizing product yield, minimizing reaction times, and reducing the formation of byproducts. For a multi-step synthesis of this compound, each step must be individually optimized. This includes the selection of catalysts, solvents, reaction temperatures, and the concentration of reagents.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com For the synthesis of this compound, a likely precursor would be a 3-halo-N,N-dimethylbenzamide, which can undergo various transition metal-catalyzed cross-coupling reactions.

Palladium- and copper-based catalysts are widely used for such transformations. nih.gov For instance, a palladium-catalyzed formylation could introduce a formyl group (-CHO) at the 3-position, which can then be readily reduced to the target hydroxymethyl group (-CH₂OH). Alternatively, direct hydroxymethylation strategies are an emerging area of interest. Gold-catalyzed reactions, for example, have been shown to facilitate the cycloisomerization of enynes bearing a hydroxymethyl group, showcasing the compatibility of this functional group with certain transition metal systems. acs.org

The choice of ligand is critical in these catalytic cycles, as it influences the catalyst's stability, activity, and selectivity. N-Heterocyclic carbenes (NHCs) have gained popularity as alternatives to traditional phosphine (B1218219) ligands in palladium-catalyzed cross-coupling, often providing enhanced stability and catalytic activity. researchgate.net

Below is a table summarizing hypothetical catalytic systems applicable to the synthesis of a key intermediate for this compound, based on established methods for related aryl couplings.

| Catalyst Type | Metal Center | Common Precursors | Typical Ligands | Reaction Type | Potential Intermediate |

|---|---|---|---|---|---|

| Palladium Catalysis | Pd | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | Suzuki, Heck, Formylation | 3-Formyl-N,N-dimethylbenzamide |

| Copper Catalysis | Cu | CuI, Cu(OAc)₂ | Phenanthroline, L-proline | Ullmann Condensation | 3-(Substituted)-N,N-dimethylbenzamide |

| Nickel Catalysis | Ni | NiCl₂(dppp) | dppp, dcpe | Kumada Coupling | 3-(Substituted)-N,N-dimethylbenzamide |

Solvent and temperature are critical parameters that can profoundly influence reaction rates, yields, and selectivity. In a potential hydroxymethylation step or the reduction of a precursor aldehyde, these factors must be finely tuned.

For instance, the reduction of an aldehyde to an alcohol using a reagent like sodium borohydride is highly dependent on the solvent. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction mechanism and are commonly used, while aprotic solvents like tetrahydrofuran (THF) may be chosen for reactions with more sensitive reagents. Temperature control, often cooling to 0 °C, is used to manage the exothermic nature of the reduction and prevent side reactions.

In a related transformation, the oxidative hydroxylation of arylboronic acids, both solvent and temperature have been shown to significantly impact yield. youtube.com The reaction proceeds in both protic and aprotic solvents, but the yields vary, indicating the solvent's role in stabilizing intermediates or reactants. youtube.com A similar dependency would be expected in a direct hydroxymethylation reaction.

Data from the synthesis of a related compound, 2-amino-N,N-dimethylbenzamide, from isatoic anhydride (B1165640) and dimethylamine, illustrates the impact of solvent and temperature on yield and purity.

| Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Methanol | Below -10 °C, then RT | 4 hours | 96.8% | 98.8% | google.com |

| Acetonitrile | Below 10 °C, then RT | 4 hours | 91.6% | 96.5% | google.com |

| Ethylene Dichloride | Below 10 °C, then RT | 5 hours | 85.0% | 94.0% | google.com |

| Toluene | Below 10 °C, then RT | 6 hours | 81.3% | 93.6% | google.com |

This data demonstrates that polar solvents and lower initial temperatures can lead to higher yields and purity in this specific amidation reaction, providing a valuable reference for optimizing the synthesis of the target benzamide.

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.org

For the synthesis of this compound, several green strategies could be implemented.

Catalytic Methods : Employing catalytic amounts of reagents instead of stoichiometric ones is a core principle of green chemistry, as it increases atom economy and reduces waste. wikipedia.orggoogle.com Transition metal-catalyzed reactions are a prime example.

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov For instance, a lipase (B570770) could be used for the amidation step, often under mild conditions. The metabolic conversion of N,N-dimethylbenzamides to N-hydroxymethyl compounds in biological systems provides a precedent for biocatalytic hydroxymethylation. nih.govbohrium.com

Greener Solvents : Traditional volatile organic solvents (VOCs) like DMF and CH₂Cl₂ are often used in amide synthesis but pose environmental and health risks. google.com Research has focused on replacing them with greener alternatives such as water, ionic liquids, or bio-derived solvents like cyclopentyl methyl ether. nih.gov In some cases, reactions can be run under solvent-free conditions, for example by heating a mixture of a carboxylic acid and an amine, which represents an ideal green method. nih.govacs.org

Energy Efficiency : Using methods like microwave irradiation or sonication can sometimes reduce reaction times and energy consumption compared to conventional heating. A sunlight-irradiated synthesis of N,N-dimethylbenzamide in water has been reported, representing a highly sustainable approach. chemicalbook.com

Isolation and Purification Methodologies in Academic Synthesis

The isolation and purification of the final product are critical steps to ensure its identity and purity for subsequent use. In an academic research setting, several standard methodologies are employed for the purification of aromatic compounds like this compound.

Extraction : After quenching the reaction, the crude product is typically extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297), dichloromethane, or ether. The organic layers are then combined, washed with brine to remove water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. chemicalbook.com

Column Chromatography : This is one of the most common purification techniques in academic labs. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), usually a mixture of solvents like petroleum ether/ethyl acetate or hexane/ethyl acetate, is passed through the column. chemicalbook.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure product in fractions.

Recrystallization/Precipitation : If the product is a solid, recrystallization is a powerful purification technique. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure product crystallizes out, leaving impurities behind in the solvent. A related method involves precipitation. For amine-containing compounds, an acid-base workup can be highly effective. The crude material is dissolved in an acidic aqueous solution to protonate the amine, making it water-soluble. google.com Insoluble impurities are removed by filtration. The subsequent addition of a base neutralizes the amine, causing the purified product to precipitate out of the solution, where it can be collected by filtration. google.com Negative pressure precipitation is another technique used to isolate the product from the reaction mixture. google.com

Derivatization and Structural Modification Studies of 3 Hydroxymethyl N,n Dimethylbenzamide

Modification of the Hydroxymethyl Moiety

The hydroxyl group of the hydroxymethyl moiety is a primary target for derivatization, allowing for the introduction of various functionalities through established chemical reactions.

The hydroxyl group can be readily converted into esters or ethers. While specific examples for 3-(Hydroxymethyl)-N,N-dimethylbenzamide are not extensively detailed in the provided literature, analogous derivatization techniques are common in medicinal and analytical chemistry. For instance, derivatization for analytical purposes often involves the formation of ethers. One such technique is silylation, where a silyl (B83357) ether is formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide. researchgate.net This type of modification is often employed to enhance the volatility and thermal stability of a compound for analysis by gas chromatography.

The hydroxymethyl group is susceptible to oxidation. Studies on related N-methylated benzamides have shown that N-hydroxymethyl intermediates can degrade to produce formaldehyde (B43269). bohrium.comnih.gov This degradation represents an oxidative process where the hydroxymethyl group (-CH2OH) is converted to an aldehyde. Specifically, N-(Hydroxymethyl)-N-methylbenzamide, an analog formed during the metabolism of N,N-dimethylbenzamide, was found to be unstable and yielded formaldehyde. bohrium.comnih.govnih.gov

Substituent Effects on the Benzamide (B126) Core

Research has been conducted on the synthesis and metabolic stability of benzamide analogs with different substituents on the phenyl ring. bohrium.comnih.gov Studies have investigated derivatives of the closely related N-methylbenzamide, which were metabolized into their corresponding N-(hydroxymethyl) compounds. bohrium.com Examples include analogs with electron-withdrawing and bulky alkyl groups. bohrium.comnih.gov

Table 1: Synthesized Analogs of N-methyl- and N,N-dimethylbenzamides

| Parent Compound | Substituent | Position | Resulting Analog | Citation |

| N-methylbenzamide | Chloro | 4 | 4-Chloro-N-methylbenzamide | bohrium.comnih.gov |

| N-methylbenzamide | tert-Butyl | 4 | 4-t-Butyl-N-methylbenzamide | bohrium.comnih.gov |

| Isatoic Anhydride (B1165640) | Amino | ortho | o-Amino-N,N-dimethylbenzamide | google.com |

The position of substituents on the aromatic ring can influence the stability and reactivity of the molecule. However, for N-(hydroxymethyl)-benzamide derivatives, substitution at the 4-position (para-position) with groups like chloro or t-butyl did not significantly alter the stability of the N-hydroxymethyl group. bohrium.comnih.gov These derivatives remained stable enough under specific assay conditions to not degrade into formaldehyde. bohrium.com Further kinetic studies on the demethylation of N,N-dimethylbenzamides showed no clear correlation between the reaction rate (Vmax) and the nature of the substituent on the aromatic ring. nih.gov

N-Substituent Modifications on the Amide Nitrogen

Modifications to the N,N-dimethyl group can profoundly impact the compound's stability. Metabolic studies of N,N-dimethylbenzamide have identified the formation of N-(Hydroxymethyl)-N-methylbenzamide. bohrium.comnih.govnih.gov This intermediate is a product of the oxidative metabolism of one of the N-methyl groups. bohrium.com

Crucially, this N-hydroxymethylated metabolite, N-(Hydroxymethyl)-N-methylbenzamide, proved to be less stable than N-(hydroxymethyl)-benzamide, which is formed from the secondary amide, N-methylbenzamide. bohrium.comnih.gov The instability of the tertiary amide derivative was demonstrated by its degradation to formaldehyde under certain conditions, a process not observed for the secondary amide-derived N-hydroxymethyl compounds. bohrium.comnih.gov This highlights that substitution on the amide nitrogen significantly affects the stability of the N-methylol group formed during metabolism. bohrium.comnih.gov

Preparation of N-Mono- and N-Dealkylated Benzamide Derivatives

The N-alkyl substituents on the amide nitrogen of benzamides play a crucial role in their biological activity and metabolic stability. The systematic removal or modification of these groups from a parent compound like this compound is a common strategy to explore structure-activity relationships (SAR). This involves the generation of N-mono-methyl (N-desmethyl) and N-unsubstituted (N,N-didesmethyl) derivatives.

Metabolic pathways are a primary source of N-dealkylated derivatives. In biological systems, N,N-dialkylamino moieties often undergo sequential enzymatic N-dealkylation to produce secondary and primary amines. nih.gov For instance, studies on the metabolism of N,N-dimethylbenzamide have shown that it undergoes N-demethylation to yield N-methylbenzamide. nih.gov

Chemical synthesis provides more direct control over the dealkylation process. A reported method for the N-demethylation of N,N-dimethylbenzamide to N-methylbenzamide involves treatment with tributyltin hydride (Bu3SnH) and a lithium amide base. youtube.com This reaction proceeds by quenching a solution of Bu3SnLi with N,N-dimethylbenzamide at low temperatures. youtube.com

The synthesis of the fully dealkylated benzamide can be achieved through various classical methods, such as the hydrolysis of the corresponding benzoyl chloride with ammonia (B1221849) or the direct amidation of the carboxylic acid. acs.orgresearchgate.net

Table 1: Synthetic Approaches for N-Dealkylation of Benzamides This table is interactive. Click on the headers to sort.

| Product | Starting Material | Key Reagents | Method Type | Reference |

|---|---|---|---|---|

| N-Methylbenzamide | N,N-Dimethylbenzamide | Bu3SnLi | Chemical Synthesis | youtube.com |

| N-Methylbenzamide | N,N-Dimethylbenzamide | Liver Microsomes | Metabolic | nih.gov |

| Benzamide | Benzoic Acid | Phosphorus Oxychloride, Ammonia | Chemical Synthesis | researchgate.net |

Formation of Hydroxymethylated N-Methylbenzamide Analogs

N-hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group to the amide nitrogen, represents another significant metabolic and synthetic transformation. These N-hydroxymethyl compounds, or N-methylols, can act as key intermediates in both metabolic activation and detoxification pathways.

Metabolic studies have demonstrated that N-alkylbenzamides are substrates for oxidative metabolism, leading to the formation of N-(hydroxymethyl) derivatives. nih.gov For example, in vitro studies using liver microsomes have identified N-(hydroxymethyl)-N-methylbenzamide as a metabolite of N,N-dimethylbenzamide. nih.gov Similarly, N-methylbenzamide is metabolized to N-(hydroxymethyl)benzamide. nih.govnih.gov The stability of these N-methylol compounds can be influenced by substitution on the nitrogen atom; N-(hydroxymethyl)-N-methylbenzamide is noted to be less stable than N-(hydroxymethyl)benzamide. nih.gov The formation of N-formylbenzamide from N-methylbenzamide likely proceeds through the generation of the N-(hydroxymethyl)benzamide intermediate. nih.gov

Synthetically, N-hydroxymethylation can be achieved by reacting the parent amide with formaldehyde. nih.gov For instance, N-(hydroxymethyl)benzamide can be prepared in high yield from benzamide and formaldehyde. nih.gov This reaction is also applicable to related structures like thioamides, where N-(hydroxymethylene)thioamides are formed upon heating with formaldehyde in an aqueous-alcohol medium, often without the need for a catalyst. rsc.orgacs.org

Table 2: Formation of N-Hydroxymethyl Benzamide Derivatives This table is interactive. Click on the headers to sort.

| Product | Precursor | Method | Key Reagents/System | Finding | Reference |

|---|---|---|---|---|---|

| N-(Hydroxymethyl)-N-methylbenzamide | N,N-Dimethylbenzamide | In Vitro Metabolism | Liver Microsomes | Identified as a metabolite; less stable than other N-methylols. | nih.gov |

| N-(Hydroxymethyl)benzamide | N-Methylbenzamide | In Vitro Metabolism | Liver Microsomes | Characterized as a major metabolite. | nih.govnih.gov |

| N-(Hydroxymethyl)benzamide | Benzamide | Chemical Synthesis | Formaldehyde | Prepared in 84% yield. | nih.gov |

Advanced Synthetic Strategies for Analog Generation (e.g., Flow Chemistry, Electrochemical Methods)

The demand for rapid and efficient synthesis of compound libraries for drug discovery has spurred the adoption of advanced synthetic technologies like flow chemistry and electrochemical methods for the generation of benzamide analogs.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and potential for automation. acs.org The formation of amide bonds, a fundamental reaction in generating benzamide derivatives, has been extensively adapted to flow systems. rsc.org Direct amidation of carboxylic acids and amines can be performed in continuous-flow reactors, often mediated by coupling agents like carbon disulfide with a heterogeneous Lewis acid catalyst such as alumina. This approach is robust, allows for easy scale-up, and minimizes the need for complex purification protocols. Flow chemistry also facilitates the use of solid-supported reagents, which simplifies product isolation and reagent recycling. rsc.org The technology has been successfully applied to generate diverse amide libraries, accelerating the hit-to-lead phase in drug discovery. acs.org

Electrochemical Methods: Electrosynthesis provides a green and efficient alternative for constructing amide bonds, often avoiding the need for stoichiometric activating agents or harsh oxidants. rsc.org Amides can be synthesized electrochemically from aldehydes and amines in a continuous flow system. This method proceeds via the chemoselective oxidation of a hemiaminal intermediate, which is formed in equilibrium from the starting aldehyde and amine. Using a gold-modified carbon felt anode in a flow reactor has been shown to achieve high selectivity and production rates for amide formation. The electrochemical approach is not limited to simple amides; it has also been used to synthesize more complex heterocyclic structures like benzimidazoles, demonstrating its versatility in generating diverse molecular scaffolds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-Dimethylbenzamide |

| N-Methylbenzamide |

| Benzamide |

| N-(Hydroxymethyl)-N-methylbenzamide |

| N-(Hydroxymethyl)benzamide |

| N-Formylbenzamide |

| Thioamides |

| N-(Hydroxymethylene)thioamides |

Reaction Mechanisms and Reactivity Investigations of 3 Hydroxymethyl N,n Dimethylbenzamide

Hydrolysis Pathways of Benzamide (B126) Derivatives with Hydroxymethyl Groups

The stability of the amide bond in benzamide derivatives is a subject of extensive study. The presence of a hydroxymethyl substituent on the aromatic ring introduces additional complexity, potentially influencing the rate and mechanism of hydrolysis through electronic and intramolecular effects.

The hydrolysis of N,N-disubstituted benzamides, such as N,N-dimethylbenzamide, proceeds under both acidic and basic conditions. rsc.orgosti.gov The kinetics of these reactions are sensitive to the concentration of hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. For the closely related N-(hydroxymethyl)benzamide derivatives, kinetic studies have shown that the breakdown is subject to specific acid and specific base catalysis, with a first-order dependence on the concentration of both hydronium and hydroxide ions. nih.gov

In acidic solutions, the reaction rate typically increases with acid concentration, reaches a maximum, and then decreases in very strong acids. This is characteristic of the A-2 mechanism, where a pre-equilibrium protonation of the amide is followed by a rate-determining attack of a water molecule. internationaljournalssrg.org

In basic solutions, the hydrolysis is generally first-order with respect to the hydroxide ion concentration. acs.org However, for N-(hydroxymethyl)benzamide derivatives, studies have revealed that at higher hydroxide concentrations, the reaction becomes pH-independent. nih.gov This suggests a change in the rate-determining step or mechanism at high pH.

The influence of substituents on the aromatic ring has been quantified. Electron-withdrawing groups, such as chlorine, increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The kinetic data for the breakdown of several N-(hydroxymethyl)benzamide derivatives are presented below.

Table 1: Rate Constants for the Breakdown of N-(Hydroxymethyl)benzamide Derivatives in H₂O at 25°C

| Compound | k_H (M⁻¹s⁻¹) | k_OH (M⁻¹s⁻¹) | k_H₂O (s⁻¹) |

|---|---|---|---|

| N-(hydroxymethyl)benzamide | 1.1 x 10⁻³ | 2.1 x 10⁻² | 1.8 x 10⁻⁶ |

| 4-chloro-N-(hydroxymethyl)benzamide | 4.8 x 10⁻³ | 9.5 x 10⁻² | 6.0 x 10⁻⁶ |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | 2.1 x 10⁻² | 3.6 x 10⁻¹ | 2.3 x 10⁻⁵ |

Data sourced from a study on N-(hydroxymethyl)benzamide derivatives and represents specific acid (k_H), specific base (k_OH), and water-catalyzed (k_H₂O) rate constants. nih.gov

The cleavage of the amide bond in 3-(Hydroxymethyl)-N,N-dimethylbenzamide is expected to follow established mechanisms for benzamide hydrolysis, potentially modulated by the hydroxymethyl group.

Acid-Catalyzed Mechanism (A_{AC}2):

Protonation: The reaction is initiated by the rapid and reversible protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

Leaving Group Departure: The C-N bond cleaves, and the resulting amine (dimethylamine) is expelled. The departure is facilitated by its protonation, making it a better leaving group.

Deprotonation: The protonated carboxylic acid loses a proton to regenerate the hydronium ion catalyst, yielding 3-(hydroxymethyl)benzoic acid.

Base-Catalyzed Mechanism (B_{AC}2):

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the amide carbonyl carbon. This is typically the rate-determining step and results in a tetrahedral intermediate with a negative charge on the oxygen.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the dimethylamide anion (⁻N(CH₃)₂), which is a very poor leaving group. This step is generally considered rate-limiting for the hydrolysis of amides with poor leaving groups.

Proton Transfer: The highly basic dimethylamide anion immediately abstracts a proton from the newly formed carboxylic acid (or solvent) to yield dimethylamine (B145610) and the carboxylate anion of 3-(hydroxymethyl)benzoic acid.

The non-enzymatic cleavage of peptide bonds, which are amides, has been shown to be pH-dependent and can involve distinct pathways like direct hydrolysis or intramolecular aminolysis. rsc.org While the N,N-dimethyl group prevents such intramolecular aminolysis, the principles of pH-dependent mechanisms are transferable.

The presence of the hydroxymethyl group at the meta-position allows for the possibility of intramolecular catalysis, which can affect the hydrolytic stability of the amide bond. While direct intramolecular nucleophilic attack by the hydroxyl group on the amide carbonyl is sterically unlikely due to the formation of a strained four-membered ring intermediate, it can participate through other means.

One possibility is that the hydroxyl group acts as an intramolecular general acid or base catalyst. For instance, it could facilitate proton transfer to the amide nitrogen in the tetrahedral intermediate during acid hydrolysis, thereby assisting the cleavage of the C-N bond. rsc.orgrsc.org

Furthermore, the stability of N-(hydroxymethyl) compounds can be influenced by substitution on the amide nitrogen. Studies on the metabolism of N-methyl and N,N-dimethylbenzamides to N-(hydroxymethyl) compounds have shown that substitution on the nitrogen atom affects the stability of the resulting N-methylol. nih.govbohrium.com Specifically, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)benzamide. nih.gov This suggests that the N,N-dimethyl substitution in this compound could influence the stability and reactivity profile compared to primary or secondary amide analogues. The competition between hydrolysis and intramolecular cyclization is a known phenomenon in molecules possessing both a nucleophilic group and an ester or amide, with the outcome depending on pH and the length of the chain connecting the groups. nih.gov

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group is a primary benzylic alcohol. Its position on the benzene (B151609) ring, adjacent to the electron-withdrawing N,N-dimethylcarboxamide group, influences its reactivity. Benzylic alcohols are generally more reactive than other primary alcohols due to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.

The hydroxyl group can participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The oxygen atom of the hydroxyl group is nucleophilic and can react with electrophiles. A primary example is protonation under acidic conditions to form a benzylic oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), facilitating subsequent nucleophilic substitution or elimination reactions.

Nucleophilic Reactions (Substitution): The primary reaction of the hydroxymethyl group is nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. Since -OH is a poor leaving group, the reaction typically requires acid catalysis to protonate the hydroxyl group first. The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism. Given that it is a primary benzylic alcohol, an Sₙ2 pathway is plausible, but the formation of a resonance-stabilized benzylic carbocation could also favor an Sₙ1 pathway.

Table 2: Examples of Nucleophilic Substitution Reactions of Benzylic Alcohols

| Reagent(s) | Product Type | Conditions |

|---|---|---|

| HBr / HCl | Benzyl (B1604629) Halide | Acidic |

| SOCl₂ / Pyridine | Benzyl Chloride | Mild |

| PBr₃ | Benzyl Bromide | Mild |

Dehydration: Benzylic alcohols can undergo dehydration (elimination of a water molecule) to form alkenes. However, for this compound, dehydration would lead to the formation of a highly reactive and unstable exocyclic methylene (B1212753) quinone methide-like structure, which is unlikely under typical conditions. A more common reaction is intermolecular dehydration between two molecules of the alcohol.

Condensation: A condensation reaction involves the combination of two molecules with the loss of a small molecule, such as water. youtube.com The hydroxymethyl group of this compound can react with another molecule of itself or with other alcohols in an acid-catalyzed condensation to form an ether linkage. For instance, heating benzyl alcohol in the presence of certain catalysts can produce dibenzyl ether. researchgate.net

This bifunctional nature also presents the theoretical possibility of forming condensation polymers. youtube.compressbooks.pub If subjected to appropriate polymerization conditions, the hydroxyl group of one monomer could react with the amide group of another (after hydrolysis to a carboxylic acid) or, more plausibly, the hydroxyl groups could form polyester (B1180765) linkages if the amide was first converted to a carboxylic acid. This would result in the formation of a polyester or polyamide-ester. The formation of Bakelite resins from phenol (B47542) and formaldehyde (B43269) is a classic example of condensation polymerization involving a hydroxymethylated aromatic intermediate. libretexts.org

Reactivity of the N,N-Dimethylamide Moiety

The N,N-dimethylamide group in this compound is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

While specific studies on this compound are limited, the reactivity of the closely related N,N-dimethylbenzamide moiety has been investigated. Studies on N,N-dimethylbenzamide diethylmercaptole, a derivative where the carbonyl oxygen is replaced by two ethylthio groups, provide insight into the types of reactions the amide functionality can undergo. This derivative reacts with active methylene compounds, hydroxylamine, hydrazine, and phenylhydrazine (B124118) to yield α-dimethylaminobenzylidene derivatives through the elimination of ethyl mercaptan. nih.gov This suggests that the N,N-dimethylamide moiety can act as a precursor for the formation of new carbon-carbon and carbon-nitrogen bonds.

For instance, the reaction of N,N-dimethylbenzamide diethylmercaptole with various nucleophiles can be summarized as follows:

| Nucleophile | Product Type |

| Active Methylene Compounds | α-Dimethylaminobenzylidene derivatives |

| Hydroxylamine | α-Dimethylaminobenzylidene derivatives |

| Hydrazine | α-Dimethylaminobenzylidene derivatives |

| Phenylhydrazine | α-Dimethylaminobenzylidene derivatives |

These reactions highlight the electrophilic nature of the carbon atom of the amide group, which can be enhanced by derivatization.

The N,N-dimethylamide functionality can also serve as a building block for the synthesis of various heterocyclic compounds. Again, using N,N-dimethylbenzamide diethylmercaptole as a proxy, cyclization reactions with bifunctional nucleophiles have been demonstrated. nih.gov For example, its reaction with ethylenediamine, 2-aminoethanol, and benzoylhydrazine leads to the formation of 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole, respectively. nih.gov These transformations underscore the potential of the N,N-dimethylbenzamide core in constructing more complex molecular architectures.

Furthermore, intramolecular cyclization reactions of N-allylbenzamides have been studied, showing that the amide functionality can participate in cyclization via interaction with a nearby unsaturation. nih.gov While not directly involving the N,N-dimethylamide itself, these studies point to the broader reactivity of benzamides in forming cyclic structures. Research on the intramolecular cyclization of 2-alkenylbenzamides has also been developed as a metal-free catalytic system to produce benzoiminolactones. rsc.org

Oxidative and Reductive Transformations of the Benzamide Scaffold

The benzamide scaffold of this compound can undergo both oxidative and reductive transformations, affecting both the aromatic ring and the substituent groups.

Metabolic studies have shown that N,N-dimethylbenzamide can be converted to N-(Hydroxymethyl)-N-methylbenzamide in vitro. nih.govscilit.com This oxidative N-demethylation process highlights the susceptibility of the N-methyl groups to enzymatic oxidation. nih.gov The resulting N-(hydroxymethyl) compound is noted to be less stable under alkaline conditions compared to N-(hydroxymethyl)benzamide. nih.gov

The electronic nature of the substituents on the aromatic ring can influence the oxidation potential. rsc.org While detailed studies on the N,N-dimethylamide substituent are needed, it is expected to influence the ease of oxidation of the hydroxymethyl group.

Furthermore, studies on the electrochemical oxidation of N,N-dimethylformamide (DMF) indicate that the N,N-dimethylamino moiety can be degraded through indirect electrochemical oxidation, often involving electrochemically generated reactive species. quora.com

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for predicting its reactivity and stability.

Kinetic studies on the breakdown of N-(hydroxymethyl)benzamide derivatives in aqueous solution have shown that the reaction is subject to both specific acid and specific base catalysis. acs.orgacs.orgnih.gov The rate of decomposition is dependent on the pH of the medium. acs.orgacs.org At higher hydroxide concentrations, the reaction becomes pH-independent for the studied N-(hydroxymethyl)benzamide derivatives. acs.orgacs.orgnih.gov The presence of electron-withdrawing groups on the benzamide ring affects the rate constants of these reactions. acs.orgacs.org

Thermodynamic data for the parent compound, N,N-dimethylbenzamide, has been determined, including its vapor pressure, enthalpy of vaporization, and enthalpy of sublimation. nih.gov These fundamental thermodynamic properties are essential for understanding the phase behavior and energetics of the molecule.

Thermodynamic Data for N,N-Dimethylbenzamide The following table presents thermodynamic data for the parent compound, N,N-dimethylbenzamide, which provides a baseline for understanding the properties of its derivatives.

| Property | Value | Temperature (K) |

|---|---|---|

| Vapor Pressure (liquid) | Varies | 297.0 to 361.7 |

| Standard Molar Enthalpy of Vaporization (ΔglHm°) | 68.3 ± 1.2 kJ·mol-1 | 298.15 |

Data sourced from a study on the thermodynamic properties of benzamide and its N-methylated derivatives. nih.gov

Studies on substituted benzamides have also shown that thermodynamic properties like the enthalpy of formation and vaporization can be correlated with the nature of the substituents on the benzene ring. nih.gov Such structure-property relationships are valuable for estimating the thermodynamic behavior of this compound.

Advanced Spectroscopic and Crystallographic Characterization in Research of 3 Hydroxymethyl N,n Dimethylbenzamide

Elucidation of Molecular Structure and Conformation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(Hydroxymethyl)-N,N-dimethylbenzamide, from its atomic connectivity to its three-dimensional shape in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

A key conformational feature of N,N-disubstituted benzamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This restricted rotation makes the two N-methyl groups chemically non-equivalent at room temperature, leading to two distinct signals in both the ¹H and ¹³C NMR spectra. This phenomenon is well-documented for related structures like N,N-dimethylbenzamide and N,N-diethylbenzamide. rsc.orgreddit.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. A singlet would appear for the two protons of the benzylic methylene (B1212753) (CH₂) group, and a broad singlet, exchangeable with D₂O, would correspond to the hydroxyl (OH) proton. Crucially, two separate singlets would be observed for the non-equivalent N-methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure with signals for each unique carbon atom. This includes four distinct signals for the aromatic carbons (with two having higher intensity due to overlapping signals of carbons in similar electronic environments), one signal for the methylene carbon, and a signal for the carbonyl carbon. The hindered rotation would result in two separate signals for the two N-methyl carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.3 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 136 - 140 |

| C=O (Amide) | - | ~171 |

| -CH₂- (Benzylic) | ~4.7 | ~64 |

| -OH | Variable (broad) | - |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of the key hydroxyl and amide functionalities.

IR Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A prominent, broad band in the region of 3500-3300 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. The tertiary amide group would be confirmed by a strong C=O stretching band, typically observed around 1630-1650 cm⁻¹. The C-N stretch of the amide would appear in the 1400-1200 cm⁻¹ region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the C-O stretching of the primary alcohol would be found in the 1050-1150 cm⁻¹ range. nih.govnist.gov

Table 2: Expected Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide) | 1650 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium-Weak |

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds and the aromatic ring vibrations.

Mass spectrometry (MS) is used to determine the molecular weight and can reveal structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is 179.0946 Da. chemscene.com Electrospray ionization (ESI) would likely produce the protonated molecule [M+H]⁺ at m/z 180.1021.

The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses. For instance, the fragmentation of the related N,N-diethyl-3-(hydroxymethyl)benzamide has been predicted. drugbank.com By analogy, key fragmentation pathways for this compound would likely include:

Loss of water (-18 Da) from the protonated molecule.

Loss of the dimethylamino group (-45 Da).

Cleavage of the C-C bond to lose the hydroxymethyl group (-31 Da).

Formation of the benzoyl cation (m/z 105) after cleavage of the amide C-N bond, a common fragment for benzamides. nih.gov

Table 3: Predicted ESI-MS Fragments for this compound

| Proposed Fragment | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.10 |

| [M+H - H₂O]⁺ | [C₁₀H₁₂NO]⁺ | 162.09 |

| [M+H - CH₂O]⁺ | [C₉H₁₂NO]⁺ | 150.09 |

| [M+H - HN(CH₃)₂]⁺ | [C₈H₇O₂]⁺ | 135.04 |

Single-Crystal X-ray Diffraction for Solid-State Structure Analysis

While solution-state techniques like NMR reveal the average conformation, single-crystal X-ray diffraction (XRD) provides the precise atomic arrangement of a molecule in its crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in open literature, analysis of related structures allows for a robust prediction of its solid-state characteristics.

The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions that dictate its crystal packing.

Hydrogen Bonding: The molecule possesses a hydrogen bond donor (the hydroxyl -OH group) and two potential acceptors (the carbonyl oxygen and the hydroxyl oxygen). The most probable and strongest hydrogen bond would be an intermolecular O-H···O=C interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the amide carbonyl oxygen of a neighboring molecule. This type of interaction is a dominant feature in the crystal structures of similar compounds, often leading to the formation of chains or dimers. rsc.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal lattice arrangement. These different forms can exhibit distinct physical properties. The N-phenylbenzamide framework and related simple amides are known to be "polymorphophores," moieties that have a strong tendency to crystallize in multiple forms. researchgate.net

Given the conformational flexibility of the hydroxymethyl group and the potential for different hydrogen bonding networks and stacking arrangements, it is highly probable that this compound could exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could potentially yield different polymorphs. However, to date, no specific polymorphic forms of this compound have been isolated and characterized in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylbenzamide |

| N,N-diethylbenzamide |

| N,N-diethyl-3-(hydroxymethyl)benzamide |

Advanced Spectroscopic Techniques and Their Application in Mechanistic Studies

Advanced spectroscopic methods provide unparalleled insights into the molecular dynamics and reaction mechanisms involving this compound. These techniques move beyond simple structural confirmation to probe the energetic barriers of conformational changes and to trace the pathways of chemical transformations.

Dynamic NMR for Conformational Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale. montana.edu For this compound, the most significant conformational exchange process is the restricted rotation around the amide C-N bond. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.govgac.edu

At room temperature, this restricted rotation can lead to the observation of distinct signals for the two N-methyl groups in the 1H NMR spectrum, as they are in chemically non-equivalent environments (one cis and one trans to the carbonyl oxygen). montana.edu As the temperature is increased, the rate of rotation about the C-N bond increases. When the rate of this exchange becomes comparable to the frequency difference between the signals of the two methyl groups, the peaks broaden. researchgate.net Upon further heating, the rotational barrier is overcome, and the exchange rate becomes rapid on the NMR timescale, leading to the coalescence of the two broad signals into a single sharp peak. This phenomenon is a classic example of chemical exchange observed by dynamic NMR. montana.edu

Table 1: Representative Data from a Hypothetical Dynamic 1H NMR Experiment on this compound

| Temperature (K) | Chemical Shift Difference (Δν, Hz) | Linewidth at Half-Height (Hz) | Rate Constant (k, s⁻¹) | Free Energy of Activation (ΔG‡, kJ/mol) |

| 298 | 30.0 | 1.5 | - | - |

| 320 | 29.5 | 5.0 | - | - |

| 340 (Coalescence) | - | - | 66.7 | 70.2 |

| 360 | - | 3.0 | - | - |

| This table is illustrative and presents hypothetical data based on typical values for similar N,N-dimethylamides. |

Application of Isotope Labeling in Spectroscopic Analysis

Isotope labeling is a powerful technique used to simplify complex spectra, aid in signal assignment, and elucidate reaction mechanisms and biosynthetic pathways. nih.gov In the context of this compound, stable isotopes such as Deuterium (B1214612) (2H), Carbon-13 (13C), and Nitrogen-15 (15N) can be strategically incorporated into the molecule.

The introduction of isotopes can be achieved through the use of labeled starting materials in the chemical synthesis of the compound. isotope.commdpi.com For instance, using 13C-labeled methyl iodide during the N-methylation step would result in a molecule with 13C-enriched N-methyl groups.

Applications in NMR Spectroscopy:

Spectral Simplification and Assignment: The substitution of 1H with 2H at specific positions can simplify complex proton NMR spectra by removing signals from those positions. nih.gov Conversely, selective 13C or 15N labeling can be used in two-dimensional NMR experiments (e.g., HSQC, HMBC) to unambiguously assign the resonances of the carbon and nitrogen atoms and the protons attached to them. acs.org

Mechanistic Studies: Isotope labeling can be used as a tracer to follow the course of a chemical reaction. For example, if the hydroxymethyl group were labeled with 13C, its fate during metabolic studies or other chemical transformations could be monitored by 13C NMR or mass spectrometry. nih.govbohrium.com

Applications in Mass Spectrometry:

Fragmentation Analysis: Deuterium labeling is particularly useful in mass spectrometry to understand fragmentation pathways. nih.govacs.org The mass shift of fragments containing the deuterium label helps in deducing the structure of the fragments and the fragmentation mechanism.

Quantitative Analysis: A known amount of an isotopically labeled version of the analyte can be used as an internal standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry, which is highly accurate and precise.

Table 2: Common Isotopes and Their Applications in the Analysis of this compound

| Isotope | Natural Abundance (%) | Typical Application | Information Gained |

| 2H | 0.015 | NMR, Mass Spectrometry | Simplification of 1H NMR spectra, elucidation of fragmentation pathways in MS. nih.govnih.gov |

| 13C | 1.1 | NMR | Structural elucidation, spectral assignment, mechanistic studies. |

| 15N | 0.37 | NMR | Probing the electronic environment of the nitrogen atom, aiding in spectral assignment. acs.org |

| This table summarizes general applications of isotope labeling relevant to the target compound. |

Computational and Theoretical Chemical Studies of 3 Hydroxymethyl N,n Dimethylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 3-(Hydroxymethyl)-N,N-dimethylbenzamide, these methods can elucidate its three-dimensional structure, the distribution of electron density, and how it absorbs and emits light.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for optimizing the molecular geometry of medium-sized organic molecules like this compound. By calculating the electron density, DFT methods can determine the lowest energy arrangement of atoms, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. als-journal.comnih.gov For instance, DFT calculations would be used to find the equilibrium geometry of the molecule, considering the orientations of the hydroxymethyl and dimethylamino groups relative to the benzene (B151609) ring. nih.gov

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. nih.gov Time-dependent DFT (TD-DFT) is a common extension used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.comnih.govscirp.org Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, one can predict vibrational frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra. nih.govias.ac.in These theoretical spectra are invaluable for interpreting experimental data.

Illustrative DFT-Calculated Structural Parameters This interactive table presents hypothetical bond length data for this compound that would be obtained from a DFT calculation, such as with the B3LYP functional. edu.krdresearchgate.net

| Bond | Predicted Bond Length (Å) |

| C(carbonyl)-O | 1.24 |

| C(carbonyl)-N | 1.37 |

| C(ring)-C(carbonyl) | 1.51 |

| C(ring)-C(hydroxymethyl) | 1.52 |

| C(hydroxymethyl)-O | 1.43 |

| N-C(methyl) | 1.46 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and structural predictions.

These high-level calculations are particularly useful for benchmarking DFT results and for systems where electron correlation effects are exceptionally important. For this compound, ab initio methods could be employed to calculate a highly accurate potential energy surface for the rotation of the hydroxymethyl group or the N,N-dimethylamide group, providing definitive values for rotational barriers. ias.ac.in They are also the gold standard for studying reaction mechanisms where precise energy differences between reactants, transition states, and products are critical. researchgate.netmcmaster.ca

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent) at a certain temperature and pressure. tandfonline.comirb.hr

For this compound, an MD simulation would reveal the dynamic range of conformations accessible to the molecule. It would show the flexibility of the hydroxymethyl and N,N-dimethyl groups, including the time scales and frequencies of their rotations. irb.hr Such simulations are crucial for understanding how the molecule explores its conformational space, which is essential for its interactions with other molecules, such as biological receptors or solvent molecules. tandfonline.com

Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences

The structure of this compound features a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the carbonyl oxygen of the amide). This arrangement creates the potential for an intramolecular hydrogen bond, which can significantly influence the molecule's conformational preferences. ias.ac.innih.govbohrium.com

Theoretical methods are ideal for investigating this phenomenon. DFT calculations can be used to compare the energies of conformers with and without the intramolecular hydrogen bond. ias.ac.inresearchgate.netrsc.org The conformer stabilized by the hydrogen bond would be expected to have a lower energy. ias.ac.in Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are further computational tools that can be applied to the DFT-calculated electron density to characterize and quantify the strength of such a hydrogen bond. ias.ac.inrsc.org These analyses can confirm the presence of a bond critical point between the hydrogen and oxygen atoms and estimate the energy of this stabilizing interaction. ias.ac.in

Illustrative Conformational Energy Profile This table shows hypothetical relative energies for different conformers of this compound, as would be predicted by quantum chemical calculations.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum (H-bonded) | 0.00 | Intramolecular H-bond between -OH and C=O |

| Rotamer 1 (-OH points away) | +3.5 | No intramolecular H-bond |

| Rotamer 2 (Amide group rotated) | +5.2 | Steric hindrance, no H-bond |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. acs.org By modeling the hydrolysis of the amide bond or the oxidation of the hydroxymethyl group in this compound, researchers can gain a detailed understanding of the reaction mechanism.

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a saddle point on the potential energy surface. mcmaster.ca DFT and ab initio methods are used to optimize the geometry of the transition state and calculate its energy. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. acs.orgnih.gov These calculations can distinguish between different possible mechanisms, such as a concerted versus a stepwise pathway for a reaction. researchgate.netnih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position (e.g., kH/kD). wikipedia.orglibretexts.org A significant primary KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgacs.org

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The differences in zero-point vibrational energies (ZPVE) between the isotopic molecules are the primary origin of the KIE. wikipedia.org For this compound, calculating the KIE for deuterium (B1214612) substitution at the hydroxymethyl group (-CH2OH vs. -CD2OH) during a hypothetical oxidation reaction could confirm whether the C-H bond cleavage is part of the rate-limiting step. A calculated kH/kD value significantly greater than 1 would support this mechanistic hypothesis. oup.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used in chemistry and biology to predict the activity of chemical compounds based on their molecular structures. wikipedia.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. longdom.org The fundamental principle of QSAR is that variations in the structural properties of a molecule can lead to changes in its observed biological or chemical activity.

The goal of QSAR studies is to develop a model that can be used to predict the activity of new, untested compounds. wikipedia.org This is particularly valuable in drug discovery and development, as it can help in designing more potent and effective molecules and prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

A typical QSAR model is represented by a mathematical equation:

Activity = f(molecular descriptors) + error

Here, "Activity" is the biological activity of the compound, and "f(molecular descriptors)" is a function of various physicochemical or structural properties of the molecule, such as lipophilicity, electronic properties, steric effects, and topological indices. wikipedia.orgscirp.org

Despite the widespread application of QSAR in various fields of chemistry, a specific search of the available scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) studies focused on the non-clinical activities of this compound. While QSAR studies have been conducted on various other classes of compounds, including N-aryl derivatives and benzimidazoles, no such research appears to have been published specifically for this compound. scirp.orgnih.gov Therefore, no data tables or detailed research findings on the QSAR of this compound can be provided at this time.

Interactions with Biological Systems: in Vitro Mechanistic Studies of 3 Hydroxymethyl N,n Dimethylbenzamide

Enzyme Interaction and Inhibition Studies (In Vitro)

In vitro enzyme assays are fundamental for characterizing the metabolic fate and potential pharmacological activity of a novel compound. These studies can elucidate whether a compound is a substrate, inhibitor, or inducer of various enzymes.

The interaction of a compound with an enzyme is quantified using kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki). For some compounds, particularly analogs of natural enzyme substrates, the molecule itself can be converted by the enzyme into a more potent inhibitor. For instance, a class of inhibitors for nicotinamide (B372718) N-methyl transferase (NNMT), which are analogs of nicotinamide, are turned over by the enzyme, and the resulting methylated product becomes a powerful inhibitor of the enzyme itself nih.gov.

While specific kinetic data for 3-(Hydroxymethyl)-N,N-dimethylbenzamide is not available, a hypothetical kinetic profile can be illustrated. If this compound were to be an inhibitor of a specific enzyme, its potency would be determined by its inhibition constant (Ki), with lower values indicating higher potency. The mechanism of inhibition (e.g., competitive, non-competitive) would also be a critical determinant of its biological effect.

Illustrative Data Table: Hypothetical Enzyme Inhibition Kinetics

The following table presents example data to illustrate how the kinetic parameters for this compound would be displayed if it were found to be an enzyme inhibitor.

| Target Enzyme | Inhibition Type | Ki (nM) |

| Enzyme A | Competitive | 85 |

| Enzyme B | Non-competitive | 250 |

| Enzyme C | Uncompetitive | > 10,000 |

Mechanistic Insights into Enzymatic Transformations (e.g., Cytochrome P450-catalyzed metabolism)

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of most drugs. In vitro studies using human liver microsomes or recombinant human CYP450 enzymes are used to identify the specific isoforms responsible for a compound's metabolism nih.gov. For complex amide-containing molecules, CYP3A4 is often a major contributor to phase I metabolism, catalyzing reactions such as oxidation, hydrolysis, and dealkylation nih.gov. The structure of this compound features several sites susceptible to CYP450-mediated metabolism, including the N,N-dimethyl group (potential for N-dealkylation) and the hydroxymethyl group (potential for oxidation). The metabolic activation of certain environmental pollutants, like benzo[a]pyrene, is also modulated by P450 enzymes, involving electron donors such as cytochrome P450 oxidoreductase (POR) and cytochrome b5 dundee.ac.uk.

The primary metabolic pathways for this compound would likely involve the major human P450 enzymes.

Illustrative Data Table: Potential CYP450-Mediated Metabolic Reactions

This table outlines the plausible metabolic reactions that this compound could undergo, catalyzed by major Cytochrome P450 isoforms.

| CYP450 Isoform | Potential Metabolic Reaction on this compound |

| CYP3A4 | N-demethylation, Hydroxymethyl oxidation |

| CYP2D6 | Aromatic hydroxylation |